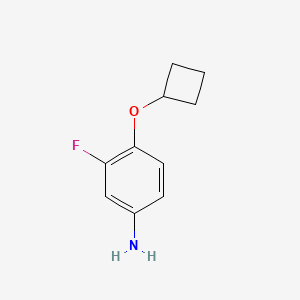

4-Cyclobutoxy-3-fluoroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyclobutyloxy-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-6-7(12)4-5-10(9)13-8-2-1-3-8/h4-6,8H,1-3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWLFXGBUMIXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247239-61-7 | |

| Record name | 4-cyclobutoxy-3-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Cyclobutoxy 3 Fluoroaniline and Its Derivatives

Convergent and Divergent Synthetic Strategies to Access the Aniline (B41778) Scaffold

Etherification Approaches for Cyclobutoxy Moiety Introduction

Direct Alkylation Strategies with Cyclobutyl Halides

Direct alkylation, specifically through a Williamson-type ether synthesis, represents a primary pathway for introducing the cyclobutoxy group onto a substituted phenolic precursor. This method involves the reaction of a phenoxide ion with a cyclobutyl halide.

The synthesis typically begins with a precursor such as 3-fluoro-4-nitrophenol (B151681). The phenolic proton is acidic and can be deprotonated by a strong base, like sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of a cyclobutyl halide (e.g., cyclobutyl bromide) in a bimolecular nucleophilic substitution (Sₙ2) reaction. masterorganicchemistry.comkhanacademy.orglibretexts.org This process results in the formation of the C-O ether bond, yielding 1-cyclobutoxy-2-fluoro-4-nitrobenzene. The final step to obtain the target aniline involves the reduction of the nitro group.

The efficiency of this Sₙ2 reaction is highest with primary alkyl halides. masterorganicchemistry.com Cyclobutyl halides are secondary halides, which can lead to a competing elimination (E2) reaction, although substitution is generally favored in this context. The choice of a suitable leaving group on the cyclobutyl moiety is also critical, with the general reactivity order being I > Br > Cl. masterorganicchemistry.com

A plausible reaction scheme is as follows:

Deprotonation: 3-fluoro-4-nitrophenol reacts with a base (e.g., NaH) to form the sodium 3-fluoro-4-nitrophenoxide.

Nucleophilic Attack: The phenoxide attacks cyclobutyl bromide, displacing the bromide ion to form 1-cyclobutoxy-2-fluoro-4-nitrobenzene.

Reduction: The nitro group of 1-cyclobutoxy-2-fluoro-4-nitrobenzene is reduced using standard methods (e.g., H₂/Pd-C, or SnCl₂/HCl) to yield 4-cyclobutoxy-3-fluoroaniline.

An alternative starting material could be 4-amino-2-fluorophenol (B116865), which would be directly alkylated. However, protecting the amine group might be necessary to prevent it from competing with the phenoxide in the alkylation step.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Aromatic Rings

Nucleophilic aromatic substitution (SₙAr) provides a powerful alternative for constructing the ether linkage, particularly when starting with a suitably activated aromatic ring. This pathway involves the displacement of a leaving group, often a halide, from an aromatic ring by a nucleophile, such as cyclobutanol.

Mechanistic Investigations of SNAr in Fluorinated Aryl Systems (Addition-Elimination, Benzyne (B1209423) Intermediate)

The SₙAr reaction in fluorinated aryl systems can proceed through two primary mechanisms: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism. chemistrysteps.comwikipedia.org

Addition-Elimination Mechanism: This is the more common pathway for SₙAr. numberanalytics.comuomustansiriyah.edu.iq It is a two-step process that requires the aromatic ring to be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. wikipedia.orgbyjus.com

Addition: The nucleophile attacks the electrophilic carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.comwikipedia.orgnumberanalytics.com The presence of EWGs is crucial for stabilizing the negative charge of this complex. numberanalytics.comnumberanalytics.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iqcsbsju.edu The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. numberanalytics.comlibretexts.org

Benzyne Intermediate (Elimination-Addition) Mechanism: This mechanism occurs under harsh conditions, typically involving a very strong base (like NaNH₂) and an unactivated aryl halide. pressbooks.publibretexts.org

Elimination: The strong base abstracts a proton from the position ortho to the leaving group. This is followed by the elimination of the leaving group, which generates a highly reactive, strained triple bond within the benzene (B151609) ring, an intermediate called benzyne. chemistrysteps.compressbooks.pub

Addition: The nucleophile then attacks either carbon of the benzyne "triple bond," followed by protonation to yield the final product. pressbooks.pub A notable feature of this mechanism is that the incoming nucleophile does not always attach to the same carbon that the leaving group departed from, a phenomenon known as cine substitution. govtpgcdatia.ac.in

For synthesizing this compound, a potential SₙAr route could involve reacting 3,4-difluoronitrobenzene (B149031) with sodium cyclobutoxide. The nitro group activates the ring, and the fluoride (B91410) at the para position is the leaving group.

Role of Electron-Withdrawing Groups and Leaving Group Effects in Regioselectivity

The regioselectivity and rate of SₙAr reactions are profoundly influenced by the nature and position of substituents on the aromatic ring and the identity of the leaving group.

Role of Electron-Withdrawing Groups (EWGs): Strong EWGs, such as nitro (-NO₂), cyano (-CN), or carbonyl (-CO-) groups, are essential for activating the aromatic ring towards nucleophilic attack. numberanalytics.comnumberanalytics.com They achieve this by withdrawing electron density from the ring, making it more electrophilic. Crucially, they stabilize the negatively charged Meisenheimer intermediate through resonance, but only when positioned ortho or para to the leaving group. masterorganicchemistry.comjove.com An EWG in the meta position offers only weaker inductive stabilization and does not significantly accelerate the reaction. byjus.commasterorganicchemistry.com This directing effect ensures high regioselectivity in SₙAr reactions. numberanalytics.comnumberanalytics.com

Leaving Group Effects: The ability of a group to be displaced in an SₙAr reaction often follows an unusual trend. For halogens, the typical order of reactivity is F > Cl > Br > I. wikipedia.orglibretexts.orgnih.gov This is the reverse of the trend seen in Sₙ2 reactions, where iodide is the best leaving group. wikipedia.org The reason for this inverted order is that the rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group. libretexts.orgtotal-synthesis.com Fluorine's high electronegativity makes the carbon atom it is attached to highly electrophilic, thus accelerating the rate-limiting nucleophilic attack. masterorganicchemistry.comtotal-synthesis.com Although the C-F bond is the strongest, its cleavage occurs in the fast, second step of the reaction, after aromaticity is restored. masterorganicchemistry.com

| Factor | Effect on Reaction Rate | Reason | Citation |

|---|---|---|---|

| EWG Position | ortho/para >> meta | Resonance stabilization of the Meisenheimer complex is only possible for ortho and para positions. | masterorganicchemistry.comjove.com |

| Leaving Group (Halogens) | F > Cl > Br > I | The highly electronegative fluorine atom strongly activates the ring for the rate-determining nucleophilic attack. | wikipedia.orglibretexts.orgnih.gov |

| Number of EWGs | Increased number of EWGs increases the rate. | Greater stabilization of the negative charge in the intermediate. | libretexts.org |

Strategies for Introducing the Fluorine Atom onto the Aromatic Ring

The introduction of a fluorine atom onto an aromatic ring is a critical step that can be achieved through several distinct chemical strategies. The choice of method depends on the substrate and the desired regioselectivity. numberanalytics.comnumberanalytics.com

Electrophilic and Nucleophilic Fluorination Techniques

Both electrophilic and nucleophilic methods are employed for aromatic fluorination. numberanalytics.com

Electrophilic Fluorination: This technique involves the reaction of an electron-rich aromatic ring with a source of "electrophilic fluorine" (F⁺). numberanalytics.comnumberanalytics.com These reagents are typically N-F compounds that deliver an electrophilic fluorine atom. Common electrophilic fluorinating agents include:

Selectfluor® (F-TEDA-BF₄) numberanalytics.comnumberanalytics.com

N-Fluorobenzenesulfonimide (NFSI) numberanalytics.comnumberanalytics.comorganic-chemistry.org

N-Fluoropyridinium salts numberanalytics.comnumberanalytics.com

Acetyl hypofluorite (B1221730) acs.org The reaction proceeds via a standard electrophilic aromatic substitution mechanism. For example, aniline can be directly fluorinated, though controlling the regioselectivity can be challenging.

Nucleophilic Fluorination: This method involves the displacement of a leaving group (like -NO₂ or a halide) on an activated aromatic ring by a nucleophilic fluoride source (F⁻). numberanalytics.comnumberanalytics.com This is essentially an SₙAr reaction where fluoride is the nucleophile. Common fluoride sources include:

Potassium fluoride (KF) numberanalytics.comalfa-chemistry.com

Cesium fluoride (CsF) numberanalytics.comalfa-chemistry.com

Tetrabutylammonium fluoride (TBAF) numberanalytics.com This method is particularly effective for introducing fluorine into electron-deficient aromatic rings. numberanalytics.com The classic Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, is another well-known nucleophilic fluorination method. total-synthesis.comnumberanalytics.com

| Fluorination Type | Reagent Class | Examples | Citation |

|---|---|---|---|

| Electrophilic | N-F Reagents | Selectfluor® | numberanalytics.comnumberanalytics.com |

| N-Fluorobenzenesulfonimide (NFSI) | numberanalytics.comnumberanalytics.comorganic-chemistry.org | ||

| Nucleophilic | Fluoride Salts | Potassium Fluoride (KF), Cesium Fluoride (CsF) | numberanalytics.comalfa-chemistry.com |

| Tetrabutylammonium Fluoride (TBAF) | numberanalytics.com |

Selective Fluorination and Ortho-Fluoroaniline Synthesis Challenges

Achieving selective fluorination, particularly at the position ortho to an amino group, presents significant synthetic challenges. researchgate.netrsc.org The directing effects of the amine group in electrophilic substitution favor ortho and para products, but over-fluorination and side reactions are common. Furthermore, many traditional fluorination methods lack the required regiocontrol for complex molecules. numberanalytics.com

The synthesis of ortho-fluoroanilines is particularly challenging due to the difficulty of selectively introducing a fluorine atom adjacent to the amine. researchgate.netresearchgate.net Traditional methods often require multi-step sequences with pre-formed precursors, such as the transition-metal-catalyzed fluorination of azobenzenes, which must first be synthesized from aniline derivatives. rsc.orgresearchgate.net These multi-step processes can be inefficient. To address these issues, modern research has focused on developing more direct and sustainable methods. One innovative approach is a domino reaction strategy that constructs the benzene ring while simultaneously installing the amine and fluorine groups in a single, metal-free operation, starting from simple acyclic precursors. rsc.orgresearchgate.net This bypasses the selectivity problems associated with the direct fluorination of anilines. rsc.org

Catalytic Systems for this compound Synthesis

The synthesis of this compound can be achieved through several catalytic routes, primarily involving the reduction of a nitro-precursor or the formation of a carbon-nitrogen bond on a pre-functionalized aromatic ring.

Heterogeneous Catalysis for Nitro-Reduction (e.g., Pd/C)

A prevalent and highly efficient method for preparing anilines is the catalytic hydrogenation of the corresponding nitroarenes. For the synthesis of this compound, the direct precursor is 1-cyclobutoxy-2-fluoro-4-nitrobenzene. This transformation is commonly facilitated by heterogeneous catalysts, with palladium on carbon (Pd/C) being a benchmark catalyst. commonorganicchemistry.com

The process involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas (H₂). masterorganicchemistry.com The solid Pd/C catalyst offers significant advantages, including high activity, ease of handling, and simple removal from the reaction mixture by filtration. unimi.it The reaction is typically carried out in a solvent such as methanol (B129727), ethanol (B145695), or ethyl acetate (B1210297) under a hydrogen atmosphere. commonorganicchemistry.comchemicalbook.com While generally efficient, the chemoselectivity can be a concern if other reducible functional groups are present. unimi.it However, for a substrate like 1-cyclobutoxy-2-fluoro-4-nitrobenzene, the primary challenge is ensuring complete reduction without affecting the fluoro or cyclobutoxy groups. The conditions can be optimized by adjusting temperature, pressure, and catalyst loading to achieve high yields and purity. google.com

Table 1: Typical Conditions for Heterogeneous Nitroarene Reduction

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | 5-10% Pd/C, Pt/C | Catalyst loading is typically 1-10 mol%. chemicalbook.comgoogle.com |

| Hydrogen Source | H₂ gas (balloon or pressure vessel) | Pressures can range from atmospheric to several MPa. commonorganicchemistry.comgoogle.com |

| Solvent | Methanol, Ethanol, Ethyl Acetate | Choice of solvent can influence reaction rate and solubility. unimi.itchemicalbook.com |

| Temperature | Room Temperature to 80 °C | Mild temperatures are often sufficient for this transformation. chemicalbook.com |

| Reaction Time | 1-20 hours | Monitored by TLC or LC-MS for completion. google.comnih.gov |

Transition Metal-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination, Ullmann-type Amination)

An alternative approach to forming the aniline moiety is through the creation of a carbon-nitrogen (C-N) bond on an aryl ring, a cornerstone of modern organic synthesis. rsc.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful tool for forming C-N bonds. numberanalytics.com It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgcatalysis.blog To synthesize this compound, a hypothetical pathway would involve coupling a precursor such as 1-bromo-4-cyclobutoxy-3-fluorobenzene with an ammonia (B1221849) equivalent. organic-chemistry.org The development of specialized ligands, often bulky biaryl phosphines, has been crucial for achieving high efficiency and broad substrate scope under mild conditions. numberanalytics.comcatalysis.blog The choice of catalyst, ligand, and base is critical and must be optimized for the specific substrate. catalysis.blog

Ullmann-type Amination: The Ullmann reaction is a classical copper-catalyzed method for C-N bond formation. wikipedia.org Historically, it required harsh reaction conditions, such as high temperatures. frontiersin.org However, modern Ullmann-type couplings employ ligands (e.g., diamines, 1,10-phenanthroline) that facilitate the reaction under significantly milder conditions. frontiersin.orggoogle.com This method could also be applied to couple 1-bromo-4-cyclobutoxy-3-fluorobenzene with an amine source using a copper(I) catalyst, such as CuI, and a suitable base. frontiersin.org While often more cost-effective than palladium-based systems, Ullmann reactions can sometimes have a more limited substrate scope or require higher catalyst loadings.

Table 2: Comparison of Buchwald-Hartwig and Ullmann-type Aminations

| Feature | Buchwald-Hartwig Amination | Ullmann-type Amination |

|---|---|---|

| Metal Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalysis.blog | Copper (e.g., CuI, Cu₂O) frontiersin.orggoogle.com |

| Ligands | Biaryl phosphines (e.g., XPhos, SPhos) | N- or O-based ligands (e.g., diamines, proline) frontiersin.org |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) catalysis.blog | Often inorganic bases (e.g., K₂CO₃, K₃PO₄) frontiersin.orgmdpi.com |

| Reaction Conditions | Generally mild (RT to ~120 °C) catalysis.blog | Historically harsh, now milder with ligands (60-120 °C) frontiersin.org |

| Substrate Scope | Very broad for aryl halides and amines wikipedia.orgorganic-chemistry.org | Good, but can be more sensitive to substrate electronics wikipedia.org |

Metal-Free and Organocatalytic Approaches

The development of synthetic methods that avoid transition metals is a significant goal in green chemistry, aiming to reduce cost and toxicity. For the synthesis of anilines, metal-free approaches are less common than their metal-catalyzed counterparts but represent an active area of research.

One potential strategy is nucleophilic aromatic substitution (SₙAr). This pathway would require a precursor with a leaving group (like fluorine or chlorine) and a strong electron-withdrawing group positioned ortho or para to it to activate the ring for nucleophilic attack by an ammonia source. For a precursor to this compound, the electronic activation may not be sufficient for an efficient SₙAr reaction under practical conditions.

Organocatalysis offers another avenue. While organocatalytic C-N bond formation on aryl rings is challenging, some progress has been made. Similarly, metal-free reductions of nitroarenes have been developed, for instance, using transfer hydrogenation with reagents like hydrazine (B178648) in the presence of an organocatalyst. researchgate.net However, specific applications of these metal-free or organocatalytic methods for the synthesis of this compound are not prominently documented in the literature, indicating that these approaches are still in the developmental stage compared to established metal-catalyzed routes.

Sustainable and Scalable Synthetic Routes for Industrial Relevance

For a compound to be produced on an industrial scale, its synthetic route must be not only high-yielding but also cost-effective, safe, and environmentally sustainable.

The heterogeneous catalytic reduction of 1-cyclobutoxy-2-fluoro-4-nitrobenzene stands out as a highly scalable and sustainable route. unimi.it Key advantages include:

Atom Economy: The use of H₂ gas as the reductant is highly atom-economical, producing only water as a byproduct. nih.gov

Process Simplicity: The reaction workup is typically straightforward, minimizing the use of additional reagents and solvents. commonorganicchemistry.com

Safety and Cost: While handling hydrogen gas requires specific engineering controls, the process avoids the expensive and complex ligands often required in cross-coupling reactions. nih.gov

Transition metal-catalyzed C-N couplings , such as the Buchwald-Hartwig amination, are extensively used in the pharmaceutical industry for complex molecule synthesis. catalysis.blog However, for a relatively simple aniline, scalability can present challenges:

Product Purification: The final product must be rigorously purified to remove residual heavy metals, which is a critical requirement for many applications and adds complexity to the process.

Waste Generation: These reactions can generate stoichiometric amounts of salt byproducts from the base used. nih.gov

Therefore, for the large-scale production of this compound, the nitro-reduction pathway is generally considered more industrially relevant due to its operational simplicity, lower cost, and stronger alignment with green chemistry principles.

Table 3: Industrial Viability Comparison of Synthetic Routes

| Metric | Heterogeneous Nitro-Reduction | Transition Metal C-N Coupling |

|---|---|---|

| Scalability | High | Moderate to High |

| Catalyst Cost | Moderate (recyclable) | High (metal and ligand) |

| Sustainability | High (atom-economical, catalyst recycling) | Moderate (metal waste, ligand synthesis) |

| Purification | Simple (filtration of catalyst) | Complex (removal of residual metal) |

| Industrial Precedence | Well-established for aniline production unimi.it | Well-established for complex/pharma synthesis catalysis.blog |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Cyclobutoxy 3 Fluoroaniline

Reactivity of the Anilino Group (-NH2)

The primary amine functionality is the most reactive site in the molecule, readily participating in a wide array of chemical reactions.

The amino group strongly activates the benzene (B151609) ring towards electrophilic aromatic substitution. The fluorine atom at position 3 and the cyclobutoxy group at position 4 influence the regioselectivity of these reactions. The amino group directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the cyclobutoxy group, substitution is expected to occur at the ortho positions relative to the amine (positions 2 and 6). The fluorine atom at position 3 will further influence the electron density of the adjacent carbons.

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| 2 | Ortho to -NH2 (activating), Meta to -F (deactivating), Meta to -OC4H7 (activating) | Favorable for substitution |

| 5 | Para to -F (activating), Meta to -NH2 (deactivating), Ortho to -OC4H7 (activating) | Less favorable for substitution |

| 6 | Ortho to -NH2 (activating), Ortho to -F (deactivating), Meta to -OC4H7 (activating) | Favorable for substitution, but may have some steric hindrance |

This table is based on general principles of electrophilic aromatic substitution and the known directing effects of the substituents.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily undergoing derivatization reactions.

Acylation: 4-Cyclobutoxy-3-fluoroaniline can be acylated to form the corresponding amides. This reaction is often used as a protective strategy for the amino group in multi-step syntheses. For instance, N-(4-cyclobutoxy-3-fluorophenyl)acetamide can be prepared by treating the aniline (B41778) with acetyl chloride or acetic anhydride (B1165640). While a specific procedure for this compound is not detailed in the provided literature, a general catalyst-free acylation of anilines with acetic anhydride in various solvents has been reported to give high yields in short reaction times.

Alkylation: The primary amine can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can sometimes lead to overalkylation. A more controlled method is reductive amination, which involves the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent. For example, reaction with a suitable aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would yield the corresponding N-alkylated product.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This reaction is analogous to acylation and is a common transformation for primary and secondary amines.

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl chloride | Amide |

| Alkylation (Reductive Amination) | Aldehyde/Ketone + Reducing Agent | Secondary or Tertiary Amine |

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide |

This table provides examples of common derivatization reactions.

This compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically involves heating the aniline and the carbonyl compound in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. The fluorine and cyclobutoxy substituents are generally stable under these conditions.

A general procedure for the synthesis of Schiff bases from fluoroanilines involves stirring equimolar amounts of the aniline and an aldehyde in ethanol (B145695) at room temperature or under reflux. For example, the reaction of 4-fluoroaniline (B128567) with 5-chlorosalicylaldehyde (B124248) proceeds at room temperature to yield the corresponding Schiff base.

Primary aromatic amines like this compound can be converted to diazonium salts upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations.

Sandmeyer Reaction: The diazonium group can be replaced by a variety of nucleophiles, such as halides (Cl, Br), cyanide (CN), and hydroxyl (OH), often with the aid of a copper(I) salt catalyst. This provides a powerful method for introducing a range of substituents onto the aromatic ring that are not easily introduced by direct electrophilic substitution.

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols and anilines, in azo coupling reactions to form brightly colored azo compounds. The coupling typically occurs at the para position of the activated ring.

| Subsequent Reaction | Reagent | Product Type |

| Sandmeyer (Chlorination) | CuCl | Aryl Chloride |

| Sandmeyer (Bromination) | CuBr | Aryl Bromide |

| Sandmeyer (Cyanation) | CuCN | Aryl Nitrile |

| Schiemann Reaction | HBF4, then heat | Aryl Fluoride (B91410) |

| Azo Coupling | Phenol or Aniline | Azo Compound |

This table summarizes common transformations of diazonium salts derived from anilines.

Oxidation: Aromatic amines are susceptible to oxidation, and the products can vary depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) can lead to complex mixtures and degradation of the aromatic ring. Milder oxidizing agents can lead to the formation of nitroso, nitro, or azo compounds. For example, the oxidation of 4-fluoroaniline has been explored to produce 4-fluoroazobenzene. The presence of the electron-donating amino and cyclobutoxy groups makes the ring susceptible to oxidative degradation if harsh conditions are used.

Reduction: The aromatic ring of this compound is already in a reduced state. The primary application of reduction in the synthesis of this compound would be in its preparation from the corresponding nitroaromatic precursor, 4-cyclobutoxy-3-fluoro-1-nitrobenzene. Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), or chemical reduction with metals in acidic media (e.g., Fe/HCl, Sn/HCl).

Transformations Involving the Cyclobutoxy Moiety

The cyclobutoxy group is an ether linkage and is generally stable under many reaction conditions. However, under harsh acidic conditions, ether cleavage can occur. The cleavage of aryl alkyl ethers with strong acids like HBr or HI typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the alkyl group. In the case of this compound, this would likely lead to the formation of 4-amino-2-fluorophenol (B116865) and a cyclobutyl halide. The cyclobutane (B1203170) ring itself is relatively stable but can undergo ring-opening reactions under certain catalytic or high-energy conditions, though this is less common in typical synthetic transformations.

| Condition | Potential Transformation | Products |

| Strong Acid (e.g., HBr, HI) | Ether Cleavage | 4-Amino-2-fluorophenol and Cyclobutyl Halide |

| Harsh Catalytic Conditions | Ring Opening | Various aliphatic products |

This table outlines potential reactions of the cyclobutoxy group under specific conditions.

Stereochemical Stability and Inversion at the Ether Stereocenter

The structure of this compound does not possess a stereocenter at the ether oxygen atom. However, the cyclobutane ring itself is not planar and exists in a puckered or "folded" conformation to alleviate torsional strain that would be present in a planar structure. dalalinstitute.comslideshare.net One of the carbon atoms forms an angle of approximately 25° with the plane created by the other three carbons. dalalinstitute.com This puckering reduces the eclipsing interactions of the hydrogen atoms on adjacent carbons.

Ring-Opening Reactions of the Cyclobutane Ring

The cyclobutane ring in the 4-cyclobutoxy substituent is susceptible to ring-opening reactions due to its inherent ring strain, which is a consequence of its compressed C-C-C bond angles (approximately 90°) compared to the ideal tetrahedral angle of 109.5°. dalalinstitute.com

Hydrogenation: A common method for opening cycloalkane rings is catalytic hydrogenation. In the presence of a nickel (Ni) or platinum (Pt) catalyst and hydrogen gas (H₂), the cyclobutane ring can be cleaved to form a linear butyl chain. pharmaguideline.com This reaction typically requires more forcing conditions (e.g., higher temperatures) than the hydrogenation of the more strained cyclopropane (B1198618) ring. For instance, the hydrogenation of cyclobutane often requires temperatures around 200°C, whereas cyclopropane can be opened at 80°C, indicating that cyclobutane is more stable and less strained than cyclopropane. doubtnut.com Applied to this compound, this reaction would convert the cyclobutoxy group into a butoxy group.

Other Ring-Opening Reactions: While hydrogenation is a primary method, other reagents can induce ring-opening. Strong acids or electrophiles can potentially protonate or coordinate to the ether oxygen, followed by a nucleophilic attack that could lead to ring-opening, although cleavage of the ether linkage is often a competing or more favorable pathway.

Table 1: Comparison of Ring Strain and Hydrogenation Conditions for Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) | Typical Hydrogenation Temperature (°C) |

|---|---|---|

| Cyclopropane | 27.5 | 80 |

| Cyclobutane | 26.3 | 200 |

| Cyclopentane | 6.5 | 300 |

This interactive table is based on generalized data for unsubstituted cycloalkanes to illustrate the reactivity principles applicable to the cyclobutoxy moiety. dalalinstitute.comdoubtnut.com

Reactivity Influenced by the Fluorine Substituent

Ortho-Directed Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent (like n-butyllithium), facilitating the deprotonation of the nearest (ortho) C-H bond. wikipedia.orgbaranlab.org

For this compound, both the amino group and the fluorine atom can influence the regioselectivity of metalation. The amino group (-NH₂) itself is a poor DMG as the acidic N-H proton would be abstracted first. Therefore, it must be protected with a suitable group, such as a pivaloyl (-COtBu) or carbamate (B1207046) (-COOtBu) group, which are effective DMGs. wikipedia.org

The fluorine atom is considered a moderate directing group. organische-chemie.chharvard.edu Its inductive effect increases the acidity of the adjacent ortho protons, making them more susceptible to deprotonation. baranlab.orgorganische-chemie.ch In the case of a protected this compound, there are two possible sites for ortho-lithiation: C-2 (ortho to both the protected amine and fluorine) and C-5 (ortho to the cyclobutoxy group). The combined directing effect of the protected amino group at C-1 and the fluorine at C-3 would strongly favor metalation at the C-2 position.

Once the aryllithium intermediate is formed at C-2, it can be quenched with various electrophiles to introduce a wide range of functional groups.

Table 2: Potential Electrophiles for Quenching after Ortho-metalation

| Electrophile | Functional Group Introduced |

|---|---|

| CO₂ | Carboxylic acid (-COOH) |

| I₂ | Iodine (-I) |

| (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |

| DMF | Aldehyde (-CHO) |

This table provides examples of common electrophiles used in DoM reactions. wikipedia.orguwindsor.ca

Influence of Fluorine on Aromatic Ring Electron Density and Reactivity

The fluorine substituent at the C-3 position has a dual electronic effect on the aromatic ring, which modulates its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. stackexchange.com

Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. stackexchange.comchemistrysteps.com This resonance effect increases the electron density, particularly at the ortho (C-2, C-4) and para (C-6) positions relative to the fluorine.

Multi-Component Reactions and Cascade Transformations Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, are highly efficient synthetic tools. acs.orgresearchgate.netrsc.orgorganic-chemistry.org Substituted anilines are common building blocks in many named MCRs.

Povarov Reaction: this compound is a suitable amine component for the Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an electron-rich alkene (like an enol ether) to form tetrahydroquinolines. nih.govjst.org.in The reaction is typically catalyzed by a Lewis acid, which activates the imine formed in situ from the aniline and aldehyde for a formal [4+2] cycloaddition with the alkene. jst.org.in The use of this compound would lead to the synthesis of highly substituted, fluorine-containing quinoline (B57606) derivatives, which are valuable scaffolds in medicinal chemistry.

Cascade Transformations: Cascade reactions involve a sequence of intramolecular reactions, where the formation of one bond triggers the next transformation. researchgate.netmdpi.comrsc.org A potential cascade involving this compound could be initiated by the ortho-directed metalation described in section 3.3.1. After quenching the lithiated intermediate with an electrophile containing a reactive tether, a subsequent intramolecular cyclization could be triggered. For example, introducing an ortho-alkynyl group could lead to a palladium-catalyzed cascade cyclization to form substituted indoles or other heterocyclic systems.

Spectroscopic and Analytical Characterization for Structural and Purity Assessment of 4 Cyclobutoxy 3 Fluoroaniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environment of magnetically active nuclei. For 4-Cyclobutoxy-3-fluoroaniline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments facilitates a complete and unambiguous assignment of all atoms within the structure.

One-dimensional NMR spectra offer primary information regarding the types and connectivity of atoms. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal information about neighboring nuclei.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the cyclobutoxy group. The aromatic region will display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The amine (-NH₂) protons typically appear as a broad singlet. The cyclobutoxy group protons will present as a set of multiplets in the aliphatic region of the spectrum.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons will resonate in the downfield region (typically 100-160 ppm), with their chemical shifts influenced by the fluorine, amine, and cyclobutoxy substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond ¹³C-¹⁹F coupling constant. The carbons of the cyclobutoxy group will appear in the upfield, aliphatic region.

Fluorine (¹⁹F) NMR: The ¹⁹F NMR spectrum is simpler, expected to show a single resonance for the fluorine atom. The precise chemical shift provides a sensitive probe of the electronic environment on the aromatic ring. This signal will be split into a multiplet due to coupling with adjacent aromatic protons.

The following table summarizes the predicted NMR data for this compound, based on analysis of similar structures and standard chemical shift increments.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |

| NH₂ | ~3.7 | br s | - |

| Ar-H (H-2) | ~6.5 | dd | J(H-H) ≈ 2.5, J(H-F) ≈ 12.0 |

| Ar-H (H-5) | ~6.8 | t | J(H-H) = J(H-F) ≈ 8.5 |

| Ar-H (H-6) | ~6.6 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 2.5 |

| O-CH (cyclobutyl) | ~4.5 | p | J(H-H) ≈ 7.0 |

| O-CH-CH₂ (cyclobutyl) | ~2.4 | m | - |

| CH₂-CH₂-CH₂ (cyclobutyl) | ~2.1 | m | - |

| CH-CH₂-CH (cyclobutyl) | ~1.7 | m | - |

| ¹³C NMR | Predicted δ (ppm) | Predicted ¹³C-¹⁹F Coupling J (Hz) |

| C1 (C-NH₂) | ~136 | J(C-F) ≈ 3 |

| C2 | ~105 | J(C-F) ≈ 9 |

| C3 (C-F) | ~155 | J(C-F) ≈ 240 |

| C4 (C-O) | ~145 | J(C-F) ≈ 13 |

| C5 | ~116 | J(C-F) ≈ 2 |

| C6 | ~110 | J(C-F) ≈ 3 |

| O-CH (cyclobutyl) | ~75 | - |

| O-CH-CH₂ (cyclobutyl) | ~31 | - |

| CH₂-CH₂-CH₂ (cyclobutyl) | ~13 | - |

| ¹⁹F NMR | Predicted δ (ppm) | Multiplicity |

| Ar-F | ~ -125 | m |

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons (H-5 with H-6) and among the protons within the cyclobutoxy ring, confirming their scalar coupling network.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached (one-bond C-H coupling). youtube.com This would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and assign the aliphatic proton signals to their respective carbons in the cyclobutoxy ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is a powerful tool for connecting different fragments of the molecule. Key expected correlations for this compound would include:

A correlation from the methine proton of the cyclobutoxy group (O-CH) to the C4 carbon of the aromatic ring, confirming the ether linkage.

Correlations from the aromatic protons to neighboring carbons, which helps in the unambiguous assignment of the quaternary (non-protonated) aromatic carbons. For example, H-2 would show correlations to C-4 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net A NOESY spectrum could reveal spatial proximity between the methine proton of the cyclobutoxy ring and the aromatic proton at the H-5 position, providing information about the preferred conformation of the cyclobutoxy group relative to the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. uci.eduthermofisher.com For this compound (molecular formula C₁₀H₁₂FNO), the calculated monoisotopic mass of the molecular ion [M]⁺ is 181.0903 Da. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

In addition to accurate mass, the fragmentation pattern observed in the mass spectrum offers structural proof. wikipedia.org The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Loss of Cyclobutene (B1205218): A common pathway for cyclobutyl ethers is the loss of a neutral cyclobutene molecule (C₄H₆, 54 Da) via a rearrangement, leading to a fragment corresponding to 3-fluoro-4-hydroxyaniline radical cation.

Alpha-Cleavage: Cleavage of the C-O bond can occur, leading to the formation of a 3-fluoroaniline (B1664137) radical cation or a cyclobutoxy cation.

Fragmentation of the Cyclobutane (B1203170) Ring: The cyclobutane ring itself can fragment, for example, by losing ethylene (B1197577) (C₂H₄, 28 Da).

| m/z (Predicted) | Possible Formula | Identity/Origin |

| 181.0903 | [C₁₀H₁₂FNO]⁺ | Molecular Ion [M]⁺ |

| 127.0484 | [C₆H₆FNO]⁺ | [M - C₄H₆]⁺ (Loss of cyclobutene) |

| 111.0484 | [C₆H₅FN]⁺ | [M - C₄H₆O]⁺ (Loss of cyclobutoxy group) |

| 83.0378 | [C₅H₄F]⁺ | Fragment from fluoroaniline (B8554772) ring |

| 57.0704 | [C₄H₉]⁺ | Cyclobutyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. dtic.mil The resulting spectra provide a characteristic "fingerprint" and confirm the presence of key functional groups.

For this compound, the following vibrational modes are expected:

N-H Stretching: The aniline (B41778) -NH₂ group will show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclobutoxy group will be observed just below 3000 cm⁻¹ (e.g., ~2850-2990 cm⁻¹). docbrown.info

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The aryl-alkyl ether linkage will produce a strong, characteristic asymmetric stretch around 1200-1250 cm⁻¹.

C-F Stretching: A strong absorption due to the C-F bond stretch is expected in the 1200-1300 cm⁻¹ range.

Ring Puckering: The cyclobutane ring has a characteristic low-frequency ring-puckering mode, often observed below 300 cm⁻¹ in the Raman spectrum. tandfonline.com

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch (asymmetric & symmetric) | Aniline (-NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic Ring |

| 2850 - 2990 | C-H stretch (asymmetric & symmetric) | Cyclobutoxy Group |

| 1580 - 1620 | C=C stretch | Aromatic Ring |

| 1450 - 1550 | C=C stretch | Aromatic Ring |

| 1200 - 1300 | C-F stretch | Fluoroaromatic |

| 1200 - 1250 | C-O stretch (asymmetric) | Aryl-Alkyl Ether |

| 800 - 900 | C-H out-of-plane bend | Aromatic Ring |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. For aniline derivatives, a capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is often used. epa.gov A temperature-programmed oven allows for the efficient elution of the compound. Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity and selectivity for nitrogen-containing compounds like anilines.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purity assessment of a wide range of compounds, including those that are not suitable for GC. thermofisher.com For this compound, a reversed-phase HPLC method would be most appropriate. researchgate.netoup.com

Stationary Phase: A C18 (octadecylsilyl) column is a common choice, providing good retention for moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be effective.

Detection: A Diode Array Detector (DAD) or UV-Vis detector would be ideal, set to a wavelength where the aromatic ring shows strong absorbance (typically around 240-290 nm). This allows for the quantification of the main peak and detection of any impurities that contain a chromophore.

The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chiral Chromatography for Enantiomeric Purity Analysis

The enantiomeric purity of this compound is a critical parameter, particularly in pharmaceutical applications where the stereochemistry of a molecule can significantly influence its pharmacological and toxicological properties. Chiral chromatography is the most widely employed technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation.

While specific methods for the chiral resolution of this compound are not extensively detailed in publicly available literature, the general principles of chiral chromatography for aniline derivatives provide a strong framework for method development. The selection of an appropriate CSP and mobile phase is paramount for achieving successful enantiomeric separation.

Research Findings on Structurally Similar Compounds

Research on the chiral separation of various substituted anilines and related aromatic amines has demonstrated the efficacy of several types of CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often the first choice due to their broad applicability. Crown ether-based CSPs have also shown high selectivity for compounds containing primary amino groups. nih.govnih.gov For instance, studies on substituted aniline isomers have utilized a crown ether type CSP, CROWNPAK CR-I(-), to investigate retention selectivity. nih.govnih.gov

Another class of effective CSPs for the separation of amino compounds are macrocyclic glycopeptide antibiotics, such as teicoplanin. For example, a teicoplanin-based Chirobiotic T column has been successfully used for the enantiomeric separation of various ring- and α-methyl-substituted phenylalanine analogues, which share structural similarities with substituted anilines. researchgate.net

The development of a chiral separation method for this compound would involve screening a variety of these CSPs with different mobile phase compositions. Typical mobile phases consist of a nonpolar organic solvent (like hexane (B92381) or heptane) mixed with an alcohol (such as isopropanol (B130326) or ethanol) and sometimes a small amount of an additive (like diethylamine (B46881) or trifluoroacetic acid) to improve peak shape and resolution.

Illustrative Chiral HPLC Method for a Substituted Aniline

Due to the lack of specific published data for the chiral separation of this compound, the following table presents a representative High-Performance Liquid Chromatography (HPLC) method based on the successful separation of other substituted aniline compounds. This data is intended to be illustrative of the type of chromatographic conditions that could be applied.

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Crown ether-based (e.g., CROWNPAK CR-I(-)) |

| Column Dimensions | 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Perchloric acid solution (pH 2.0) / Acetonitrile (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the two enantiomers with distinct retention times. |

The enantiomeric purity would be determined by calculating the peak area of each enantiomer. For a sample to be considered enantiomerically pure, the area of the minor enantiomer peak should not exceed a specified limit relative to the major enantiomer peak. The successful implementation of such a method is crucial for the quality control and characterization of this compound.

Computational Chemistry and Theoretical Investigations of 4 Cyclobutoxy 3 Fluoroaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

The chemical nature of 4-Cyclobutoxy-3-fluoroaniline is largely governed by the steric and electronic effects of its substituents: the amino (-NH2), fluoro (-F), and cyclobutoxy (-OC4H7) groups. The amino group is a strong activating group that donates electron density to the aromatic ring through resonance, while the fluorine atom is an electron-withdrawing group via its inductive effect. The cyclobutoxy group is primarily an electron-donating group through resonance, similar to a methoxy (B1213986) group, but it also introduces significant steric bulk. evitachem.com

The basicity of the aniline (B41778) amine group is a delicate balance of these competing effects. Generally, electron-donating groups increase the basicity of anilines, while electron-withdrawing groups decrease it. sundarbanmahavidyalaya.in The lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring's pi system, which reduces its availability for protonation and makes aniline a weak base. wikipedia.org In this compound, the electron-donating cyclobutoxy group at the para position would tend to increase electron density on the nitrogen, enhancing basicity. Conversely, the inductively withdrawing fluorine atom at the meta position would decrease it. Computational studies can quantify these effects by calculating the proton affinity or the pKa of the conjugate anilinium ion. unam.mx

The steric hindrance from the bulky cyclobutoxy group can also influence the planarity of the amino group and its interaction with the ring, further modulating basicity.

Table 1: Predicted Electronic Properties and Basicity Trends for Substituted Anilines This table presents illustrative data based on established chemical principles to demonstrate the relative effects of substituents. Actual calculated values would require specific quantum chemical computations.

| Compound | Substituent Effects | Expected Relative Amine Basicity | Predicted pKa of Conjugate Acid (Anilinium ion) |

|---|---|---|---|

| Aniline | Reference | Base | ~4.6 |

| 3-Fluoroaniline (B1664137) | -I (Inductive Withdrawal) | Less Basic | ~3.5 |

| 4-Cyclobutoxyaniline | +R (Resonance Donation), Steric Bulk | More Basic | >4.6 |

| This compound | +R from -OC4H7, -I from -F, Steric Bulk | Intermediate | Predicted to be between 3.5 and 4.6 |

The four-membered cyclobutyl ring is not planar; it adopts a puckered conformation to relieve angle strain. dspmuranchi.ac.in This puckering introduces conformational complexity. For the cyclobutoxy substituent in this compound, the cyclobutyl ring can exist in various puckered states, and its orientation relative to the phenyl ring is determined by the torsion angle around the O-C(aryl) bond. The cyclobutane (B1203170) ring's conformational flexibility can restrict the rotational freedom of the entire substituent, which may favor specific bioactive conformations.

Computational methods can map the potential energy surface (PES) by systematically varying the key dihedral angles and ring pucker angle. This analysis reveals the global minimum energy conformation and the energy barriers between different conformers. Understanding the preferred conformation is essential as it dictates the molecule's shape and how it interacts with other molecules or biological targets. acs.org

Table 2: Hypothetical Relative Energies for Conformations of the Cyclobutyl Ring This illustrative table shows how computational chemistry could quantify the energy differences between various puckered conformations of the cyclobutoxy group.

| Conformation | Ring Pucker Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Planar (Transition State) | 0 | 1.5 - 2.0 | Highest energy due to maximum angle and torsional strain. |

| Puckered (Minimum) | ~20-35 | 0.0 | The most stable, lowest energy conformation that minimizes ring strain. |

The aromaticity of the benzene ring in this compound is influenced by its substituents. Aromaticity can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.netacs.org

HOMA evaluates aromaticity based on the geometric structure, specifically the degree of bond length alternation around the ring. A value of 1 indicates a fully aromatic system like benzene, while lower values suggest decreased aromaticity. acs.org

NICS is a magnetic criterion calculated at the center of the ring (NICS(0)) or above it (e.g., NICS(1)). Large negative values are characteristic of aromatic systems.

The electron-donating cyclobutoxy group and electron-withdrawing fluoro group will perturb the electronic distribution in the phenyl ring, leading to variations in bond lengths and the ring's magnetic properties. Computational studies can predict these indices, offering a quantitative measure of how the substitution pattern modulates the aromatic character of the molecule.

Table 3: Predicted Aromaticity Indices for Substituted Benzenes This table provides representative values to illustrate the expected impact of substituents on aromaticity. Specific calculations are needed for precise values for the target molecule.

| Compound | Expected HOMA Value | Expected NICS(0) (ppm) | Interpretation |

|---|---|---|---|

| Benzene | 1.00 | -9.7 | High aromaticity (reference). |

| Aniline | ~0.98 | -8.5 | Slight decrease in aromaticity due to substituent. |

| This compound | ~0.97 | -8.0 | Further slight decrease due to polarization by two substituents. |

Reaction Mechanism Studies and Transition State Theory

Theoretical chemistry is a key tool for elucidating reaction mechanisms, predicting kinetic feasibility, and understanding selectivity. For this compound, computational studies can model its reactivity, particularly in important reactions like nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying aromatic rings. nih.gov In contrast to electrophilic substitution, SNAr involves a nucleophile attacking an electron-poor aromatic ring, typically one bearing strong electron-withdrawing groups. masterorganicchemistry.com The generally accepted mechanism proceeds in two steps:

Addition of the nucleophile to the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step. masterorganicchemistry.comdiva-portal.org

Elimination of the leaving group from the Meisenheimer complex to restore the aromaticity of the ring.

Computational chemistry can model this entire reaction pathway. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. For this compound, the fluorine atom is a potential leaving group. The presence of the electron-withdrawing fluorine atom itself, ortho to the amino group and meta to the cyclobutoxy group, influences the stability of the Meisenheimer complex and thus the reaction's feasibility. While fluorine is typically a poor leaving group in aliphatic substitution, its high electronegativity can accelerate the rate-determining nucleophilic attack step in SNAr reactions. masterorganicchemistry.com Recent studies have also used computational analysis to explore concerted SNAr mechanisms where the addition and elimination steps merge into a single transition state. nih.gov

Transition State Theory (TST) provides the framework for using computational results to predict reaction rates. wikipedia.org The rate of a chemical reaction is exponentially dependent on the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the highest-energy transition state on the reaction pathway. libretexts.orgumw.edu

Table 4: Hypothetical Energy Barriers for a Generic SNAr Reaction on this compound This table illustrates how computational results can predict the kinetic favorability of a reaction. The lowest energy barrier indicates the most likely reaction pathway.

| Reaction | Rate-Determining Step | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Reaction Rate |

|---|---|---|---|

| Nucleophilic attack at C-3 (F substitution) | Formation of Meisenheimer Complex | 20 - 25 | Moderate to Slow |

| Nucleophilic attack at C-4 (Cyclobutoxy substitution) | Formation of Meisenheimer Complex | >30 | Very Slow / Unfavorable |

Prediction of Spectroscopic Signatures and Reactivity Parameters

There are no available theoretical predictions for the spectroscopic signatures (such as NMR, IR, and UV-Vis spectra) or reactivity parameters (including HOMO-LUMO gap, ionization potential, and electron affinity) of this compound.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

No molecular dynamics simulation studies have been found for this compound. Consequently, there is no information regarding its intermolecular interactions or the effects of different solvents on its conformational stability and behavior.

Research Applications and Functionalization Pathways of 4 Cyclobutoxy 3 Fluoroaniline in Advanced Organic Materials and Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

4-Cyclobutoxy-3-fluoroaniline serves as a crucial starting material for the synthesis of a variety of complex organic molecules. Its reactive amine group and the substituted phenyl ring allow for diverse functionalization pathways, making it a valuable component in the construction of intricate molecular architectures.

The structural motifs present in this compound are of significant interest in medicinal chemistry. The fluoro- and alkoxy-substituted aniline (B41778) core is a common feature in many biologically active compounds. While direct evidence for its use in GPR35 modulators, and specific antimalarial or antiviral agents is limited in publicly available research, its utility as a precursor for anticancer agents is more documented. The broader class of fluoroanilines is recognized for its potential in developing therapeutic agents. For instance, analogous compounds like 4-chloro-3-fluoroaniline (B146274) have been utilized in the synthesis of antimalarial and antiviral agents, suggesting a potential avenue for the application of this compound. ossila.com

The development of anticancer agents has seen the application of this compound in the synthesis of kinase inhibitors. These enzymes are crucial regulators of cellular processes, and their abnormal activity is a hallmark of many cancers. googleapis.com A notable example is the synthesis of N-[3-[5-[2-(cyclobutoxy)-4-pyridyl]-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]pyrrolidine-1-sulfonamide, a complex heterocyclic compound designed as a kinase modulator. googleapis.com Furthermore, this compound derivatives have been explored as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis, which is a target for some anticancer and immunosuppressive drugs. google.com

Table 1: Examples of Bioactive Molecules Derived from this compound and its Analogs

| Compound/Derivative Name | Therapeutic Target/Application Area | Reference |

| 2-(3′-Cyclobutoxy-3-fluorobiphenyl-4-ylamino)nicotinic acid | Dihydroorotate Dehydrogenase (DHODH) Inhibitor | google.com |

| N-[3-[5-[2-(cyclobutoxy)-4-pyridyl]-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]pyrrolidine-1-sulfonamide | Kinase Modulator (Anticancer) | googleapis.com |

| Piperidine derivatives from 4-chloro-3-fluoroaniline | Antiviral Agents | ossila.com |

| Quinazolines from 4-chloro-3-fluoroaniline | Anticancer Agents | ossila.com |

| 2-anilino 4-amino substituted quinazolines from 4-chloro-3-fluoroaniline | Antimalarial Agents | ossila.com |

The chemical reactivity of this compound makes it an excellent building block for the synthesis of a wide array of heterocyclic systems and functionalized aryl compounds. nih.gov The amine functionality can readily participate in reactions to form amides, imines, and other nitrogen-containing heterocycles. Moreover, the aromatic ring can undergo various substitution reactions, allowing for the introduction of additional functional groups.

A significant application is in the synthesis of complex biphenyl (B1667301) derivatives, such as 2-(3′-Cyclobutoxy-3-fluorobiphenyl-4-ylamino)nicotinic acid, where the this compound moiety is coupled with another aromatic ring system. google.com This demonstrates its utility in creating extended, functionalized aryl structures that are often the backbones of pharmacologically active molecules. The synthesis of such compounds often involves cross-coupling reactions, highlighting the versatility of this aniline derivative in modern organic synthesis.

While direct studies detailing the use of this compound in the synthesis of ligands for catalysis are not widely reported, the broader class of fluoroanilines has been investigated for this purpose. The electronic properties conferred by the fluorine atom can influence the catalytic activity of the resulting metal complexes. It is plausible that ligands derived from this compound could offer unique steric and electronic properties beneficial for specific catalytic transformations. Further research in this area could unveil novel applications for this compound in both homogeneous and heterogeneous catalysis.

Derivatization for Polymeric Materials and Advanced Functional Composites

The potential of this compound extends beyond small molecule synthesis into the realm of materials science, particularly in the creation of functional polymers.

Fluorinated polyanilines are a class of conducting polymers with enhanced properties, such as improved solubility and stability, compared to their non-fluorinated counterparts. Aniline derivatives are optimal monomers for synthesizing these polymers. ossila.com Although specific studies on the polymerization of this compound are not extensively documented, the established methods for creating fluorinated polyanilines from similar monomers like 4-chloro-3-fluoroaniline suggest a strong potential for its use in this field. ossila.com The presence of the cyclobutoxy group could impart unique processability and material properties to the resulting polymers and copolymers.

Electrochemical polymerization is a powerful technique for creating thin films of conducting polymers with controlled thickness and morphology. cureusjournals.com This method allows for the direct deposition of the polymer onto an electrode surface, which is advantageous for applications in sensors, electrochromic devices, and coatings. cureusjournals.com While electrochemical polymerization studies specifically focused on this compound have not been found in the reviewed literature, the general principles of aniline electropolymerization are well-established. researchgate.netresearchgate.net The cyclobutoxy and fluoro substituents on the aniline ring would be expected to influence the polymerization process and the resulting material's electronic and physical properties. Future research in this area could lead to the development of novel functional materials with tailored characteristics.

Structure-Property Relationships in Aniline-Based Polymers

The incorporation of this compound as a monomer unit into a polymer backbone, particularly in polyanilines, is anticipated to confer specific properties guided by the nature of its substituents. The structure-property relationships in such polymers are a complex interplay of electronic effects, steric hindrance, and intermolecular interactions, which collectively determine the material's conductivity, solubility, and thermal stability.

The electrical properties of polyanilines are intrinsically linked to the degree of π-electron delocalization along the polymer chain. The presence of substituents on the aniline ring can significantly alter this delocalization. Alkoxy groups, such as the cyclobutoxy group, are electron-donating and would be expected to increase the electron density on the aromatic ring. This, in turn, can lower the oxidation potential of the resulting polymer. rsc.org However, the position of the substituent is critical. An alkoxy group at the ortho or meta position to the nitrogen can influence the electrochemical properties. rsc.org The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which can impact the polymer's electronic and physical properties.

Steric factors also play a crucial role. Bulky substituents can increase the torsion angle between adjacent aromatic rings in the polymer chain, leading to a decrease in electrical conductivity. rsc.org The cyclobutoxy group, while not excessively large, does introduce more steric bulk than a simple methoxy (B1213986) or ethoxy group. This could potentially disrupt the planarity of the polymer chain, thereby affecting charge transport. Conversely, the presence of such groups can enhance the solubility of the resulting polymer in organic solvents, which is a significant advantage for processability compared to the often intractable parent polyaniline. rsc.org

The interplay between the electron-donating cyclobutoxy group and the electron-withdrawing fluorine atom in this compound-based polymers presents a unique case. The combined electronic effects would modulate the band gap of the polymer. The fluorine substituent is also known to enhance the thermal stability of polymers and can promote favorable intermolecular interactions, potentially influencing the packing and morphology of the polymer chains.

A summary of the expected influence of the substituents of this compound on the properties of aniline-based polymers is presented in the table below.

| Substituent | Position | Electronic Effect | Steric Effect | Anticipated Impact on Polymer Properties |

| Cyclobutoxy | 4 | Electron-donating | Moderate bulk | Potentially lowers oxidation potential, may decrease conductivity due to steric hindrance, likely improves solubility. |

| Fluoro | 3 | Electron-withdrawing | Minimal | May increase oxidation potential, could enhance thermal stability and influence intermolecular packing. |

Development of Chemical Probes and Analytical Reagents (e.g., derivatization for enhanced detection)

The unique structural features of this compound make it a promising scaffold for the development of specialized chemical probes and analytical reagents. Chemical probes are small molecules designed to study biological systems by selectively binding to a specific target, such as a protein. nih.gov The development of such probes often involves the strategic functionalization of a core molecule to optimize its binding affinity, selectivity, and detection properties.

The aniline moiety of this compound serves as a versatile handle for various chemical modifications. The primary amine group is nucleophilic and can be readily derivatized through reactions such as acylation, sulfonylation, or reaction with isocyanates and isothiocyanates. evitachem.com This allows for the attachment of reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-affinity labels, which are essential for the detection and identification of the probe's binding partners.

For instance, the amine could be acylated with a fluorophore-containing carboxylic acid to create a fluorescent probe. The choice of fluorophore can be tailored for specific imaging applications, including those requiring two-photon excitation for deep-tissue imaging. rsc.org The cyclobutoxy and fluoro substituents can play a crucial role in modulating the probe's properties. The lipophilic cyclobutoxy group can enhance membrane permeability, allowing the probe to enter cells and access intracellular targets. The fluorine atom can increase the metabolic stability of the probe and may participate in specific hydrogen bonding or dipole-dipole interactions with the target protein, thereby enhancing binding affinity and selectivity.

Furthermore, the aromatic ring of this compound can be functionalized through electrophilic aromatic substitution reactions, providing another avenue for introducing desired chemical functionalities. The directing effects of the existing substituents would guide the position of new groups.

Emerging Research Avenues and Future Perspectives for 4 Cyclobutoxy 3 Fluoroaniline

Stereoselective and Asymmetric Synthesis of Enantiopure 4-Cyclobutoxy-3-fluoroaniline Derivatives

The introduction of chirality into molecules is a cornerstone of modern drug discovery, as different enantiomers of a drug can exhibit vastly different biological activities. The asymmetric synthesis of derivatives of this compound, particularly those with chiral centers on the cyclobutoxy ring or on substituents attached to the aniline (B41778), represents a significant and largely unexplored research frontier.

Current strategies for asymmetric synthesis often rely on chiral catalysts, such as organocatalysts or transition-metal complexes with chiral ligands, to control the stereochemical outcome of a reaction. For instance, chiral phosphoric acid catalysis has proven effective in the asymmetric amination of anilines, offering a potential route to enantiomerically enriched products. Similarly, primary-secondary diamine catalysts have been successfully used in asymmetric Robinson annulation reactions to create fluorinated chiral cyclohexenones with quaternary stereocenters nih.gov. These methodologies could be adapted to synthesize chiral derivatives of this compound.

Future research will likely focus on developing bespoke catalytic systems that are highly selective for substrates bearing the specific electronic and steric properties of this compound. The goal is to achieve high yields and excellent enantioselectivities (ee), paving the way for the synthesis of single-enantiomer drug candidates.

| Reaction Type | Catalyst/Method | Substrate Class | Achieved Enantioselectivity (ee) | Potential Application |

|---|---|---|---|---|

| Asymmetric Amination | Chiral Phosphoric Acid | Anilines | Often >90% ee | Introduction of chiral amine functionalities. |

| Asymmetric Robinson Annulation | Primary-secondary diamines | Fluorinated Michael acceptors | Up to 99% ee nih.gov | Creation of fluorinated quaternary chiral centers. |

| Copper-Catalyzed Alkylation | Bis(phosphine) monoxide chiral ligand | N-phosphinoylimines | Up to 98% ee nih.gov | Synthesis of α-chiral amines. |

Application in Flow Chemistry and Continuous Manufacturing for Efficient Synthesis

Flow chemistry, or continuous manufacturing, is rapidly gaining traction as a superior alternative to traditional batch synthesis, particularly in the pharmaceutical industry. mdpi.comnih.govacs.orgresearchgate.netnih.govresearchgate.netuc.ptspringernature.com This technology offers enhanced safety, better heat and mass transfer, precise control over reaction parameters, and facile scalability. mdpi.comresearchgate.net

For the synthesis of this compound and its derivatives, flow chemistry presents several advantages. The synthesis of fluorinated aromatic compounds can involve hazardous reagents and intermediates; conducting these reactions in a continuous flow reactor minimizes the volume of hazardous material at any given time, thereby improving safety. researchgate.net Furthermore, many synthetic steps, such as nitrations, hydrogenations, and cross-coupling reactions, which are common in the synthesis of complex anilines, can be significantly optimized and accelerated under flow conditions. acs.org

A prospective multi-step continuous flow synthesis could involve the initial formation of a fluorinated nitroaromatic precursor, followed by a hydrogenation step to yield the aniline, and subsequent functionalization reactions, all integrated into a single, seamless process. nih.govacs.org This approach would not only increase efficiency and yield but also reduce waste and production costs, making the synthesis more sustainable. researchgate.net

Photoredox Catalysis and Electrosynthesis in Novel Functionalization Reactions

Visible-light photoredox catalysis and electrosynthesis are powerful tools for forging new chemical bonds under mild conditions. These methods rely on the generation of highly reactive radical intermediates through single-electron transfer (SET) processes, enabling transformations that are often difficult to achieve with traditional thermal methods.

For this compound, these technologies offer exciting possibilities for novel functionalization. The aniline moiety can be oxidized to a radical cation, which can then participate in a variety of C-H functionalization, C-N, and C-C bond-forming reactions. beilstein-journals.orgacs.org For example, photoredox-catalyzed methods have been developed for the difluoroalkylation of anilines and the synthesis of N-arylindoles through an oxidative C-N bond formation cascade. acs.org These strategies could be employed to introduce novel fluorinated alkyl chains or complex heterocyclic motifs onto the this compound scaffold.

Electrosynthesis provides a reagent-free method for oxidation and reduction, further enhancing the green credentials of these synthetic approaches. The precise control over the applied potential allows for high selectivity in functionalizing complex molecules. Future research will likely explore the synergistic use of photoredox catalysis and electrochemistry to unlock unprecedented reactivity and functionalization patterns for this class of compounds.

| Methodology | Reactive Intermediate | Type of Transformation | Key Advantages |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Radical Cations/Anions | C-H Functionalization, C-N/C-C Bond Formation beilstein-journals.orgacs.org | Mild reaction conditions, high functional group tolerance. |

| Electrosynthesis | Electrochemically Generated Radicals/Ions | Oxidative Coupling, Reductive Cyclization | Reagent-free, precise control over reactivity. |

| Dual Photoredox/Nickel Catalysis | Amine-Radical Intermediates | Aryl-Amine Cross-Coupling | Access to a wide range of amine products under mild conditions. |

Data-Driven and Artificial Intelligence Approaches for Reaction Prediction and Optimization